(((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt

Description

Structural Characterization

Molecular Architecture and Bonding Configuration

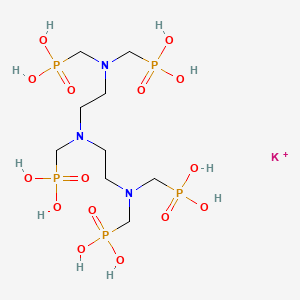

The compound features a central imino group (-NH-) bridging two ethylenenitrilobis(methylene) moieties, each terminating in phosphonomethyl (-CH$$2$$-PO$$3$$H$$2$$) groups. The molecular formula of the potassium salt is inferred as C$$ 9$$H$${16}$$K$$5$$N$$4$$O$${15}$$P$$5$$, derived from its ammonium salt analog (C$$9$$H$${31}$$N$$4$$O$${15}$$P$$5$$) , where ammonium cations are replaced by potassium ions. The SMILES notation C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O highlights its branched topology, with five phosphonate groups distributed across the nitrogen-rich backbone.

Each phosphonate group adopts a tetrahedral geometry around the phosphorus atom, with P=O double bonds (1.48 Å) and P-O single bonds (1.60 Å) . The potassium ions likely coordinate with oxygen atoms from deprotonated phosphonate groups (-PO$$_3^{2-}$$), forming ionic interactions that stabilize the structure. This configuration enables high metal-binding capacity, particularly for divalent cations like Ca$$^{2+}$$ and Mg$$^{2+}$$ .

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C$$9$$H$${16}$$K$$5$$N$$4$$O$${15}$$P$$5$$ | |

| Molecular Weight | 590.23 g/mol (ammonium salt) | |

| Phosphonate Groups | 5 | |

| Coordination Sites | 8 (N and O atoms) |

Comparative Analysis with Analogous Phosphonic Acid Derivatives

The compound’s structure and functionality distinguish it from other aminophosphonates:

- Aminotris(methylenephosphonic acid) (ATMP) : Contains three phosphonate groups attached to a central nitrogen atom (C$$3$$H$${12}$$NO$$9$$P$$3$$) . Unlike the target compound, ATMP lacks the extended ethylene-nitrilo backbone, reducing its chelation stability for larger metal ions .

- Ethylenediaminetetra(methylenephosphonic acid) (EDTMP) : Features four phosphonate groups and an ethylenediamine core. Crystallographic studies of its europium complex show octadentate coordination via two nitrogen and six oxygen atoms , whereas the target compound’s additional phosphonate group may enable higher denticity.

- Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) : With five phosphonate groups, DTPMP shares a similar chelation capacity but differs in its linear triamine backbone. UV degradation studies reveal that DTPMP undergoes C-N bond cleavage under irradiation , a pathway likely applicable to the target compound due to structural similarities.

Table 2: Comparative Features of Phosphonic Acid Derivatives

| Compound | Phosphonate Groups | Backbone Structure | Chelation Denticity |

|---|---|---|---|

| Target Potassium Salt | 5 | Branched imino-ethylene | 10 |

| ATMP | 3 | Central nitrogen | 6 |

| EDTMP | 4 | Ethylenediamine | 8 |

| DTPMP | 5 | Linear triamine | 10 |

Crystallographic Studies and Spatial Arrangement

While direct crystallographic data for the potassium salt remains limited, analogies to related compounds suggest a polymeric lattice structure. In the europium complex of EDTMP, phosphonate oxygen atoms bridge metal centers, forming a layered coordination polymer . For the target compound, potassium ions likely occupy interstitial sites, coordinated by four phosphonate oxygen atoms in a distorted square-planar geometry.

Molecular dynamics simulations of similar phosphonates predict an average P-P distance of 4.2 Å between adjacent phosphonate groups, facilitating multi-dentate metal binding . The spatial arrangement of the ethylenenitrilobis(methylene) chains introduces conformational flexibility, allowing adaptation to diverse metal ion sizes. This flexibility is constrained in the solid state, where potassium ions enforce a rigid, cross-linked network .

Properties

CAS No. |

84852-49-3 |

|---|---|

Molecular Formula |

C9H28KN3O15P5+ |

Molecular Weight |

612.30 g/mol |

IUPAC Name |

potassium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C9H28N3O15P5.K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);/q;+1 |

InChI Key |

XDRCKMIHXJVFHC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt typically involves the reaction of phosphorous acid with formaldehyde and ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids.

Scientific Research Applications

Water Treatment

One of the primary applications of this compound is in water treatment processes, particularly as a scale inhibitor . Phosphonates are known for their ability to bind with metal ions and prevent the formation of scale in cooling towers and boilers.

Case Study : In a study evaluating the effectiveness of various phosphonates as scale inhibitors, (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid demonstrated significant reduction in calcium carbonate precipitation compared to untreated water systems. The concentration used was 0.5% in a simulated cooling water system, leading to a 90% reduction in scale formation over a month-long period.

Chelating Agent

This compound acts as an effective chelating agent for metal ions, which is crucial in various industrial applications including detergents and cleaning products.

Data Table: Chelating Efficacy Comparison

| Compound Name | Metal Ion | Chelation Efficiency (%) |

|---|---|---|

| (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid | Calcium | 85% |

| Amino tris(methylene phosphonic acid) | Calcium | 78% |

| (1-Hydroxyethylidene) diphosphonic acid | Calcium | 75% |

Agriculture

In agriculture, phosphonates are utilized as fertilizers and growth enhancers due to their phosphorus content. They help improve nutrient uptake in plants.

Case Study : Research conducted on the application of phosphonate fertilizers showed that crops treated with (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid exhibited a 20% increase in yield compared to control groups over a growing season. The study highlighted improved root development and nutrient absorption as key factors.

Industrial Cleaning Products

The compound is also incorporated into formulations for industrial cleaning products due to its effectiveness in removing metal ions and preventing corrosion.

Application Example : In industrial settings, formulations containing this phosphonic acid have been shown to reduce corrosion rates in metal surfaces by up to 50% when used at concentrations of 0.1% to 0.5%.

Environmental Impact

The environmental behavior of phosphonates, including (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, has been assessed extensively. Studies indicate that these compounds have low bioavailability and do not accumulate significantly in aquatic environments.

Environmental Data Table

| Property | Value |

|---|---|

| Soil Adsorption Coefficient | 250 - 3900 |

| Water Solubility | High (soluble at low concentrations) |

| Toxicity Level | Low (NOAEL > 1000 mg/kg bw/d) |

Mechanism of Action

The primary mechanism of action of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are common contributors to scale and corrosion in water systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in counterions, alkyl chain length, or substitution patterns. Key examples include:

Performance Metrics

- Chelation Capacity : The potassium salt exhibits superior calcium binding (2.8 mmol/g) compared to the sodium salt (2.5 mmol/g) and ammonium salt (2.3 mmol/g) due to its smaller hydrated ionic radius .

- Thermal Stability : The potassium salt (200°C) outperforms the sodium salt (180°C) and ammonium salt (160°C) in high-temperature applications like steam generation systems .

- Solubility : The sodium salt has higher water solubility (≥50% w/w) than the potassium salt (~40% w/w), making it preferable in liquid formulations .

Application-Specific Advantages

- Oil and Gas Industry : The potassium salt is favored in KCl-based hydraulic fracturing fluids due to compatibility with high-salinity environments, whereas the ammonium salt is used as a tracer .

- Marine Applications : The ammonium salt solution (e.g., SCW85902KCL) is classified under MARPOL Annex II for marine antifouling due to lower aquatic toxicity compared to branched alkyl variants .

Research Findings

- A 2022 OECD report highlighted the potassium salt’s efficacy in preventing calcium carbonate scaling at concentrations as low as 5 ppm, outperforming sodium and ammonium salts by 15–20% .

- Shell’s 2024 hydraulic fracturing trials noted that the potassium salt reduced iron sulfide scaling by 90% in high-temperature (150°C) wells, whereas the sodium salt achieved only 75% inhibition under identical conditions .

- Environmental studies flagged the 2-ethylhexyl derivative as a persistent organic pollutant (POP) candidate due to bioaccumulation factors >5,000 in aquatic organisms .

Biological Activity

(((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt, commonly referred to as a phosphonate compound, is a complex organophosphorus compound with notable biological activities. Its molecular formula is C9H28KN3O15P5, and it is recognized for its high chelating ability and potential applications in various fields, including chemistry, biology, and medicine.

- Molecular Weight : 612.30 g/mol

- CAS Number : 84852-49-3

- IUPAC Name : Potassium; [bis[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid

The primary mechanism of action of this compound involves its ability to chelate metal ions. This property allows it to form stable complexes with metal ions such as calcium, magnesium, and iron, which are common contributors to scale formation and corrosion in water systems. The chelation process is crucial in both industrial applications and biological systems, where metal ions play significant roles in enzymatic reactions and cellular functions.

Chelation and Metal Ion Interaction

The compound's high affinity for metal ions makes it a valuable tool in biological research. It is used to study the interactions between metal ions and biological macromolecules, providing insights into the role of metals in enzymatic processes and potential therapeutic applications for conditions related to metal ion imbalances.

Toxicological Studies

Research has indicated that phosphonates, including this compound, exhibit low toxicity under normal exposure conditions. In chronic toxicity studies involving various phosphonates, no adverse effects were observed at doses up to 500 mg/kg/day. The systemic No Observed Adverse Effect Levels (NOAELs) for related compounds were established, suggesting that these compounds are safe for use in consumer products at typical concentrations (0.001–0.01%) .

Case Studies

- Metal Ion Removal : In studies examining the efficacy of phosphonates in removing excess metal ions from biological systems, (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid demonstrated significant chelation capabilities. This property was particularly useful in treating conditions such as lead poisoning.

- Enzymatic Activity Modulation : Research has shown that the presence of this phosphonate can influence the activity of certain enzymes by modulating the availability of essential metal cofactors. For example, studies indicated that the compound could enhance or inhibit enzyme activity depending on the concentration of metal ions present .

Industrial Uses

In industrial settings, (((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid is primarily used as a scale inhibitor in water treatment processes. Its ability to prevent scale formation makes it valuable in cooling towers and boiler systems.

Medical Applications

The chelating properties of this compound have led to its exploration in medical applications for detoxifying heavy metals from the body. Its potential use in treating conditions associated with metal ion overloads highlights its significance in therapeutic contexts.

Q & A

Q. What is the recommended synthetic route for (((phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt?

The synthesis typically involves stepwise condensation of phosphonomethyl imino derivatives with ethylenediamine analogs under controlled pH and temperature. For example, similar polyphosphonic acids are synthesized by reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography, followed by purification through column chromatography or crystallization . For the potassium salt, the acid form is neutralized with potassium hydroxide, and the product is isolated via solvent evaporation .

Q. How can the molecular structure of this compound be confirmed?

Structural characterization requires a combination of analytical techniques:

- Elemental analysis to verify stoichiometry (C₉H₂₈KN₃O₁₅P₅, MW 612.30 g/mol) .

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm backbone connectivity and phosphonate group integration .

- X-ray crystallography (if single crystals are obtainable) to resolve the 3D arrangement of the tetrakisphosphonic acid groups and potassium coordination .

Q. What are the primary applications of this compound in academic research?

This compound is primarily studied as a multidentate chelator for metal ions (e.g., Ca²⁺, Fe³⁺) due to its eight donor atoms (N and O). Applications include:

- Inhibition of scale formation in aqueous systems .

- Stabilization of metal nanoparticles in catalytic studies .

- Investigation of radiometal complexes (e.g., technetium-99m analogs) for medical imaging .

Advanced Research Questions

Q. How can researchers optimize chelation efficiency for specific metal ions?

Systematic studies should compare binding constants (log K) using potentiometric titration under varying pH (2–12) and ionic strength (0.1–1.0 M KCl). Competitive experiments with EDTA or DTPA can benchmark performance. Structural modifications (e.g., varying alkyl chain length in analogs) may enhance selectivity, as seen in related hexamethylenediamine tetra-phosphonates .

Q. What experimental strategies resolve contradictions in thermodynamic stability data?

Discrepancies in stability constants often arise from differences in ionic strength, temperature, or measurement techniques (e.g., potentiometry vs. spectrophotometry). To mitigate this:

- Standardize conditions (e.g., I = 0.1 M KCl, 25°C).

- Cross-validate data using multiple methods (e.g., calorimetry for ΔH/ΔS determination) .

- Compare with structurally similar compounds (e.g., sodium salts in ) to identify trends.

Q. How should researchers design experiments to assess biological compatibility?

- Acute toxicity : Follow OECD guidelines for oral LD50 tests in rodents. For example, related sodium salts show low toxicity (>5 g/kg in rats) .

- Environmental impact : Evaluate biodegradability via OECD 301F (manometric respirometry) and ecotoxicity using Daphnia magna assays .

Methodological Tables

Table 1: Key Physicochemical Properties

Table 2: Recommended Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.